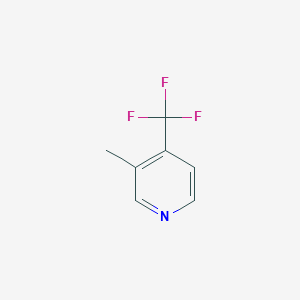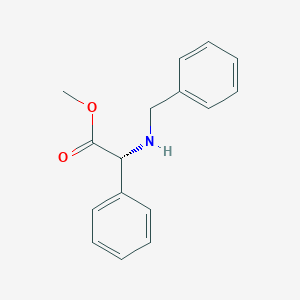
1-(Difluoromethyl)-2-fluoro-3-(trifluoromethyl)benzene
描述
1-(Difluoromethyl)-2-fluoro-3-(trifluoromethyl)benzene is a fluorinated aromatic compound with the molecular formula C8H5F5. This compound is characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a benzene ring, along with a single fluorine atom. Fluorinated compounds are of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their unique chemical properties and biological activities .
准备方法
The synthesis of 1-(Difluoromethyl)-2-fluoro-3-(trifluoromethyl)benzene involves several steps, typically starting with the introduction of fluorine atoms into the benzene ring. One common method is the difluoromethylation of aromatic compounds using difluoromethylation reagents. This process can be achieved through various routes, including electrophilic, nucleophilic, and radical difluoromethylation .
化学反应分析
1-(Difluoromethyl)-2-fluoro-3-(trifluoromethyl)benzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of partially or fully reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles under appropriate conditions
Common reagents used in these reactions include halogenating agents, metal catalysts, and strong acids or bases. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
1-(Difluoromethyl)-2-fluoro-3-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in various chemical reactions and processes.
Biology: The compound’s unique fluorine-containing structure makes it useful in the study of biological systems, particularly in the development of fluorinated biomolecules.
Medicine: Fluorinated compounds are often used in pharmaceuticals due to their enhanced metabolic stability and bioavailability. This compound can be used in the design and synthesis of new drugs.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties
作用机制
The mechanism of action of 1-(Difluoromethyl)-2-fluoro-3-(trifluoromethyl)benzene involves its interaction with various molecular targets and pathways. The highly polarized C-H bond of the difluoromethyl group makes it a competent hydrogen bond donor, which can interact with biological molecules such as proteins and enzymes . This interaction can modulate the activity of these molecules, leading to various biological effects. The compound’s fluorine atoms also contribute to its unique reactivity and stability, making it a valuable tool in chemical and biological research .
相似化合物的比较
1-(Difluoromethyl)-2-fluoro-3-(trifluoromethyl)benzene can be compared with other similar fluorinated compounds, such as:
1-(Difluoromethyl)-3-(trifluoromethyl)benzene: This compound has a similar structure but with different positions of the fluorine atoms, leading to variations in its chemical and biological properties.
1-(Difluoromethyl)-3,5-bis(trifluoromethyl)benzene: This compound contains additional trifluoromethyl groups, which can further enhance its reactivity and stability.
2-Chloro-1,1,2-trifluoroethyl difluoromethyl ether: This compound has a different functional group, which can lead to different reactivity and applications.
The uniqueness of this compound lies in its specific arrangement of fluorine atoms and functional groups, which confer distinct chemical and biological properties .
属性
IUPAC Name |
1-(difluoromethyl)-2-fluoro-3-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6/c9-6-4(7(10)11)2-1-3-5(6)8(12,13)14/h1-3,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNBODQVNYPARY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[2,4'-Bipyridine]-4-carboxylic acid](/img/structure/B3090862.png)









![4'-Fluoro-6-hydroxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B3090938.png)

